molecular formula C18H39Al B13744212 Tris(2-methylpentyl)aluminium CAS No. 3711-23-7

Tris(2-methylpentyl)aluminium

Katalognummer: B13744212
CAS-Nummer: 3711-23-7
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: WCWWRDANFBTPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(2-methylpentyl)aluminium is an organoaluminium compound with the chemical formula C18H39Al. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is known for its ability to act as a catalyst in polymerization reactions and as a reagent in organic synthesis .

Vorbereitungsmethoden

Tris(2-methylpentyl)aluminium can be synthesized through several methods. One common synthetic route involves the reaction of aluminium trichloride with 2-methylpentylmagnesium bromide in an ether solvent. The reaction conditions typically require low temperatures and an inert atmosphere to prevent oxidation . Industrial production methods often involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity.

Analyse Chemischer Reaktionen

Tris(2-methylpentyl)aluminium undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form aluminium oxides and other by-products.

    Reduction: It can act as a reducing agent in certain reactions, reducing other compounds while being oxidized itself.

    Substitution: this compound can participate in substitution reactions where its alkyl groups are replaced by other groups. Common reagents used in these reactions include oxygen, halogens, and other organometallic compounds.

Wissenschaftliche Forschungsanwendungen

Tris(2-methylpentyl)aluminium has several scientific research applications:

Wirkmechanismus

The mechanism by which tris(2-methylpentyl)aluminium exerts its effects involves its ability to donate alkyl groups to other molecules. This donation can initiate polymerization reactions or facilitate other chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Tris(2-methylpentyl)aluminium can be compared with other organoaluminium compounds such as:

Eigenschaften

CAS-Nummer

3711-23-7

Molekularformel

C18H39Al

Molekulargewicht

282.5 g/mol

IUPAC-Name

tris(2-methylpentyl)alumane

InChI

InChI=1S/3C6H13.Al/c3*1-4-5-6(2)3;/h3*6H,2,4-5H2,1,3H3;

InChI-Schlüssel

WCWWRDANFBTPCH-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)C[Al](CC(C)CCC)CC(C)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.